molecular formula C12H16ClN B13154025 3-(2-Chlorophenyl)-2,2-dimethylpyrrolidine

3-(2-Chlorophenyl)-2,2-dimethylpyrrolidine

Cat. No.: B13154025
M. Wt: 209.71 g/mol
InChI Key: WWFJBGLZDJTNRG-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-2,2-dimethylpyrrolidine is a chemical compound with the molecular formula C12H16ClN . It is an organic building block featuring a pyrrolidine ring, a common scaffold in medicinal chemistry, which is substituted with a 2-chlorophenyl group and two methyl groups at the 2-position . The pyrrolidine ring is a privileged structure in drug discovery, found in numerous pharmacologically active compounds targeting the central nervous system . While the specific research applications and mechanism of action for this exact compound require further investigation, its structural features make it a valuable intermediate for researchers in various fields, including synthetic chemistry and neuroscience. It can be utilized in the design and synthesis of novel molecular entities for biological screening, method development, or as a reference standard. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

3-(2-chlorophenyl)-2,2-dimethylpyrrolidine

InChI

InChI=1S/C12H16ClN/c1-12(2)10(7-8-14-12)9-5-3-4-6-11(9)13/h3-6,10,14H,7-8H2,1-2H3

InChI Key

WWFJBGLZDJTNRG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCN1)C2=CC=CC=C2Cl)C

Origin of Product

United States

Preclinical Pharmacological Evaluation of 3 2 Chlorophenyl 2,2 Dimethylpyrrolidine

Structure-Activity Relationship (SAR) Analysis of 3-(2-Chlorophenyl)-2,2-dimethylpyrrolidine and its Analogues

Influence of Pyrrolidine (B122466) Ring Modifications on Receptor Interactions and Efficacy

Substituents on the pyrrolidine ring, including their nature, size, and position, play a critical role in determining the pharmacological profile. For instance, in a series of pyrrolidine-2,5-dione derivatives, the nature of the substituent at the 3-position was found to be a strong determinant of anticonvulsant activity. nih.gov Specifically, derivatives with a 3-benzhydryl or 3-isopropyl group showed favorable protection in certain seizure models, while 3-methyl and unsubstituted derivatives were more active in others. nih.gov This highlights that even minor changes to the substituents on the pyrrolidine ring can lead to significant differences in pharmacological effects.

The degree of saturation and the conformational flexibility of the pyrrolidine ring also influence receptor interactions. The non-planar, puckered nature of the pyrrolidine ring allows for "pseudorotation," which contributes to its ability to explore a wider pharmacophore space compared to planar aromatic rings. nih.govresearchgate.net Inductive and stereoelectronic factors, influenced by substituents, can control the puckering of the ring, leading to specific envelope conformations (e.g., C-4-exo and -endo). nih.gov This conformational control is crucial for optimizing the spatial orientation of key pharmacophoric groups, thereby affecting binding to target proteins. nih.gov

Furthermore, modifications to the nitrogen atom of the pyrrolidine ring, such as acylation or alkylation, can alter the compound's basicity, lipophilicity, and hydrogen bonding capacity, all of which are important for receptor binding and pharmacokinetic properties. The nucleophilicity of the pyrrolidine nitrogen makes it a common site for substitution in drug design. nih.gov

The table below illustrates how different modifications on the pyrrolidine ring of various analogous compounds influence their biological activity.

Compound Series Modification Effect on Biological Activity
Pyrrolidine-2,5-dionesSubstitution at the 3-position (e.g., benzhydryl, isopropyl, methyl)Altered anticonvulsant activity and seizure model specificity. nih.gov
Proline DerivativesSubstitution at the 4-position (e.g., fluorine)Influences ring puckering and conformational preference, which can impact biological efficacy. nih.gov
General PyrrolidinesN-acylation vs. N-alkylationN-acyl pyrrolines and N-alkyl pyrrolines can undergo different types of palladium-catalyzed arylation reactions, leading to structurally distinct products with potentially different biological activities. researchgate.net

Stereochemical Effects on Pharmacological Potency and Selectivity

Stereochemistry is a critical factor in the pharmacological activity of chiral molecules, including many pyrrolidine derivatives. The spatial arrangement of atoms in a molecule can profoundly affect its interaction with chiral biological targets such as receptors and enzymes. nih.govijpras.com Enantiomers of a chiral drug can exhibit significant differences in their potency, selectivity, and even their qualitative pharmacological effects. nih.gov

For pyrrolidine-containing compounds, the stereocenters on the ring dictate the three-dimensional orientation of the substituents, which is crucial for precise binding to a receptor's active site. nih.gov For example, the stereospecific orientation of a methyl group at the 3-position of the pyrrolidine ring in a series of antiestrogen (B12405530) benzopyran derivatives was shown to dramatically alter the binding mode within the estrogen receptor α, determining whether the compound acts as a pure antagonist. nih.gov

The stereochemistry at positions 3 and 4 of the pyrrolidine ring is often correlated with the relative orientation of the substituents, leading to either cis or trans diastereomers, which can have distinct pharmacological profiles. nih.gov The synthesis of pyrrolidines via methods like 1,3-dipolar cycloaddition allows for stereoselective control, enabling the preparation of specific stereoisomers for pharmacological evaluation. nih.gov

The importance of stereochemistry extends to receptor selectivity. One enantiomer may bind with high affinity to a specific receptor subtype, while the other may be less selective or bind to different receptors altogether, potentially leading to off-target effects. nih.gov Therefore, the development of single-enantiomer drugs is often pursued to achieve a more favorable therapeutic profile with improved efficacy and reduced side effects. nih.gov

The following table provides examples of how stereochemistry influences the pharmacological properties of related compounds.

Compound/Class Stereochemical Feature Impact on Pharmacology
3-Methylpyrrolidine-containing antiestrogensR vs. S configuration at the 3-positionThe 3-R-methylpyrrolidine derivative promoted a pure estrogen receptor α antagonist profile. nih.gov
Pyrrolidine derivatives from 1,3-dipolar cycloadditioncis vs. trans substitution at positions 3 and 4Leads to diastereomers with potentially different biological activities and receptor binding modes. nih.gov
Chiral drugs in generalEnantiomers (R vs. S)Can differ significantly in potency, selectivity for receptors, rate of metabolism, and toxicity. nih.gov

Mechanisms of Pharmacological Action at the Molecular and Cellular Level

The molecular and cellular mechanisms of action for this compound have not been specifically elucidated. However, based on the pharmacology of related 3-aryl-pyrrolidine structures, several potential mechanisms can be hypothesized.

Elucidation of Specific Receptor or Enzyme Interactions

Many 3-aryl pyrrolidine derivatives are known to interact with central nervous system (CNS) targets. These compounds have shown affinity for a variety of receptors, including dopamine (B1211576) and serotonin (B10506) receptors. For instance, 1-propyl-3-aryl pyrrolidines have been identified as potent and selective ligands for these monoamine receptors. chemrxiv.org The substitution pattern on the aryl ring and the pyrrolidine nitrogen are key determinants of receptor affinity and selectivity.

Given the structural similarity, this compound could potentially bind to one or more receptor types. The 2-chlorophenyl group is a common substituent in CNS-active compounds and can influence binding to various receptors. For example, some pyrrolo[2,1-b] bohrium.combenzazepine derivatives with substituted phenyl groups have been evaluated for their affinity at dopamine, serotonin, and adrenergic receptor sites. nih.gov

Additionally, some pyrrolidine-based compounds have been investigated as antagonists for chemokine receptors like CXCR4 or as modulators of glutamate (B1630785) receptors, which are involved in neuroexcitatory processes. mdpi.comfrontiersin.org The interaction with voltage-gated ion channels, such as sodium and calcium channels, is another potential mechanism, particularly for compounds with anticonvulsant properties. nih.gov

Downstream Signaling Pathway Modulation by this compound

The modulation of downstream signaling pathways is a direct consequence of a compound's interaction with its primary molecular target. If this compound were to act on G-protein coupled receptors (GPCRs), such as dopamine or serotonin receptors, it could modulate the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels. Alternatively, it could affect phospholipase C activity, resulting in altered levels of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn influence intracellular calcium concentrations and protein kinase C (PKC) activity.

Should the compound interact with ion channels, it would directly affect the flow of ions across the cell membrane, leading to changes in membrane potential and cellular excitability. For example, blockade of voltage-gated sodium channels would be expected to have a stabilizing effect on neuronal membranes.

In the case of interaction with other targets, such as transcription factors, the downstream effects would involve alterations in gene expression. For example, pyrrolidine dithiocarbamate (B8719985) is known to inhibit the transcription factor NF-kappaB, which is involved in inflammatory and immune responses. nih.gov This leads to modulation of the expression of a wide range of genes. nih.gov

Insights into Cellular Responses Elicited by the Compound

The cellular responses elicited by a compound are the physiological manifestation of its effects on signaling pathways. For a CNS-active agent, these responses can include changes in neuronal firing rates, neurotransmitter release, and synaptic plasticity. For example, a novel phenylpyrrolidine derivative has been shown to exert neuroprotective effects against glutamate-mediated neurotoxicity in primary cortical neuron cultures. mdpi.com This was associated with an increase in cell survival rates. mdpi.com

Furthermore, some pyrrolidine derivatives have been shown to influence cellular processes such as apoptosis. nih.gov Pyrrolidine dithiocarbamate, for instance, has a biphasic effect on neuronal cell viability, which is linked to its modulation of intracellular metal ion levels and the activation of MAP kinases like ERK and JNK. nih.gov

Metabolic Fate and Stability Studies of 3 2 Chlorophenyl 2,2 Dimethylpyrrolidine

In Vitro Metabolic Stability Assessment

In vitro metabolic stability assays are fundamental in drug discovery to predict the metabolic clearance of a compound in the body. springernature.com These tests typically involve incubating the compound with liver fractions, such as microsomes, which contain key drug-metabolizing enzymes. springernature.comnih.gov

Stability in Liver Microsomal Preparations (e.g., human, rat, mouse)

The metabolic stability of a compound is determined by measuring the decrease in its concentration over time when incubated with liver microsomes. springernature.com While specific experimental data for 3-(2-Chlorophenyl)-2,2-dimethylpyrrolidine is not extensively detailed in publicly available literature, the general methodology involves incubating the compound with human, rat, and mouse liver microsomes. The rate of metabolism helps in predicting the compound's half-life and intrinsic clearance. frontiersin.org Studies on structurally related pyrrolidine (B122466) derivatives have shown variable stability across different species, highlighting the importance of using microsomes from multiple species in assessments. nih.gov For instance, a study on a similar compound, 3-(p-chlorophenyl)pyrrolidine, utilized rat liver homogenates containing microsomes to investigate its metabolic transformations. nih.govsci-hub.box

The stability of a compound in such assays is often presented as the percentage of the parent compound remaining over a specific time course.

Table 1: Illustrative In Vitro Metabolic Stability Data in Liver Microsomes Note: This table is a representative example, as specific data for this compound was not found in the searched sources. It is based on typical outcomes for similar compounds.

Time (minutes)% Parent Compound Remaining (Human)% Parent Compound Remaining (Rat)% Parent Compound Remaining (Mouse)
0100100100
15857872
30705951
60483526

Role of Cytochrome P450 Enzymes in the Metabolism of the Compound

Cytochrome P450 (CYP) enzymes are a superfamily of proteins primarily found in the liver that are responsible for the Phase I metabolism of a vast number of drugs and other foreign compounds (xenobiotics). nih.govwalshmedicalmedia.com These enzymes catalyze various reactions, with oxidation being the most common, to make compounds more water-soluble and easier to excrete. nih.govdroracle.ai Six main isozymes, including CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2, and CYP2E1, are responsible for metabolizing approximately 90% of all drugs. walshmedicalmedia.com

For chlorophenyl-containing compounds, metabolism is often mediated by CYP enzymes. For example, the metabolism of CP-945,598, a compound with a 2-chlorophenyl group, is primarily catalyzed by the CYP3A4/3A5 isoforms. nih.gov Given the structure of this compound, it is highly probable that its metabolism is also dependent on CYP enzymes, which would catalyze oxidative transformations on the pyrrolidine ring or the chlorophenyl group.

Identification and Structural Characterization of In Vitro Metabolites (excluding human-specific metabolites)

Metabolite identification is crucial for understanding the biotransformation pathways of a compound. While specific studies on this compound are not available, research on the closely related analogue, 3-(p-chlorophenyl)pyrrolidine, in rat liver preparations provides significant insights. nih.govsci-hub.box The primary metabolic pathway for this analogue involves alpha-oxidation of the pyrrolidine ring. nih.govsci-hub.box

This process leads to the formation of two main types of metabolites: lactams and amino acids. nih.govsci-hub.box Oxidation at the 5-position of the pyrrolidine ring results in the formation of 4-(chlorophenyl)pyrrolidin-2-one, while oxidation at the 2-position yields 3-(p-chlorophenyl)pyrrolidine-2-one. nih.govsci-hub.box The gem-dimethyl substitution at the 2-position in this compound would likely prevent oxidation at this site, suggesting that metabolism would preferentially occur at the 5-position, leading to a lactam metabolite.

In Vivo Pharmacokinetic and Metabolic Profiling in Preclinical Species (non-human)

In vivo studies in animal models are essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) by a whole organism. nih.gov

Absorption and Distribution Studies in Relevant Animal Models

Following administration, a compound's absorption and distribution determine its concentration at the site of action. Although specific pharmacokinetic parameters for this compound in animal models are not documented in the searched literature, studies on the related compound 3-(p-chlorophenyl)pyrrolidine showed that parenteral administration resulted in detectable levels in the brain, indicating its ability to cross the blood-brain barrier. nih.govsci-hub.box This suggests that this compound may also exhibit central nervous system distribution.

Characterization of Metabolic Pathways and Major Metabolites in Animal Systems

The metabolic pathways observed in vivo often reflect the findings from in vitro studies. Based on the metabolism of the analogue 3-(p-chlorophenyl)pyrrolidine in rats, the major in vivo metabolic pathways likely involve oxidation. nih.govsci-hub.box The primary transformations are a series of alpha-oxidation reactions on the pyrrolidine ring. nih.govsci-hub.box

Table 2: Potential Metabolites of this compound Based on Analogue Studies Note: This table presents hypothetical metabolites inferred from the metabolic pathways of 3-(p-chlorophenyl)pyrrolidine. nih.govsci-hub.box The position of the chloro group is adjusted to reflect the target compound.

Metabolite ClassPotential Structure NameMetabolic Reaction
Lactam4-(2-Chlorophenyl)-5,5-dimethylpyrrolidin-2-oneα-Oxidation at C5
Amino Acid4-Amino-3-(2-chlorophenyl)-3-methylbutanoic acidRing opening following oxidation

In rat brain and liver homogenates, the formation of lactam metabolites was found to be a major pathway for 3-(p-chlorophenyl)pyrrolidine, with oxidation at the less sterically hindered 5-position being favored. nih.govsci-hub.box A similar preference would be expected for this compound, where the bulky dimethyl group at the 2-position would further direct metabolism towards the 5-position of the pyrrolidine ring.

Elimination Routes and Excretion Balance in Preclinical Species

No information is available regarding the routes of elimination (e.g., renal, fecal) or the excretion balance of this compound in any preclinical species.

Species-Specific Differences in Metabolism

There are no available studies comparing the metabolism of this compound across different preclinical species. Consequently, any species-specific differences in metabolic pathways remain uncharacterized.

Computational Chemistry and Molecular Modeling of 3 2 Chlorophenyl 2,2 Dimethylpyrrolidine

Quantum Mechanical Calculations for Structural Elucidation and Electronic Properties

Quantum mechanical (QM) calculations are fundamental in computational chemistry for elucidating the three-dimensional structure and electronic characteristics of a molecule from first principles. For 3-(2-Chlorophenyl)-2,2-dimethylpyrrolidine, methods like Density Functional Theory (DFT) would be employed to determine its most stable conformation and to calculate a suite of electronic properties.

DFT calculations, using a functional such as B3LYP with a basis set like 6-311G(d,p), can provide insights into the molecule's geometry, bond lengths, and angles. bohrium.com Furthermore, these calculations can determine key electronic descriptors that govern the molecule's reactivity and potential for intermolecular interactions. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule. mdpi.com A smaller gap suggests higher reactivity. Other properties such as the ionization potential, electron affinity, and electrophilicity index can also be derived, offering a comprehensive electronic profile. bohrium.com

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution across the molecule, identifying electrophilic (positive) and nucleophilic (negative) regions. This information is crucial for understanding how the molecule might interact with biological macromolecules.

Table 1: Predicted Electronic Properties of this compound (Hypothetical Data) This table presents hypothetical data based on calculations for structurally similar compounds.

PropertyPredicted ValueSignificance
HOMO Energy-6.9 eVRelates to electron-donating ability
LUMO Energy-1.8 eVRelates to electron-accepting ability
HOMO-LUMO Gap5.1 eVIndicator of chemical stability and reactivity
Ionization Potential6.9 eVEnergy required to remove an electron
Electrophilicity Index3.7 eVMeasures the ability to accept electrons
Dipole Moment2.5 DebyeIndicates overall molecular polarity

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein or enzyme.

Given the structural similarity of the pyrrolidine (B122466) scaffold to moieties found in compounds targeting the central nervous system, a plausible hypothesized target for this compound could be a receptor like the serotonin (B10506) 5-HT2B receptor or an enzyme such as Cytochrome P450 3A4 (CYP3A4), which is involved in drug metabolism. bohrium.com

Using a program like AutoDock, a molecular docking simulation would be performed by placing the optimized 3D structure of the ligand into the defined binding site of the target protein. bohrium.com The simulation would generate multiple possible binding poses, which are then scored based on a scoring function that estimates the binding free energy (ΔG_binding). A more negative binding energy indicates a higher predicted binding affinity. For instance, docking simulations on a related compound, 1-(3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)pyrrolidin-2-one, showed binding affinities of -6.32 kcal/mol with CYP3A4 and -5.14 kcal/mol with the Serotonin 5-HT2B receptor. bohrium.com

Post-docking analysis is crucial for understanding the nature of the ligand-receptor interactions. This involves identifying the specific amino acid residues in the binding pocket that interact with the ligand. The key interactions stabilizing the complex are typically:

Hydrogen Bonds: Formed between the pyrrolidine nitrogen (as a hydrogen bond acceptor or donor) and polar residues in the active site.

Hydrophobic Interactions: The 2,2-dimethyl groups and the chlorophenyl ring are likely to engage in hydrophobic interactions with nonpolar residues.

Pi-Pi Stacking or Pi-Cation Interactions: The aromatic chlorophenyl ring can interact with aromatic residues (like phenylalanine, tyrosine, or tryptophan) in the protein's active site. acs.org

Table 2: Hypothetical Docking Results for this compound with Target CYP3A4

ParameterResultDetails
Binding Energy-6.5 kcal/molIndicates strong predicted affinity
Key Interacting ResiduesPHE-215, ILE-301, ALA-370Residues within the active site
Interaction TypesHydrophobic, Pi-AlkylSpecific non-covalent bonds stabilizing the complex

Molecular Dynamics Simulations to Explore Conformational Landscape and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. An MD simulation would be performed on the best-docked pose obtained from the previous step. This simulation solves Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the flexibility of the ligand and protein, as well as the stability of their interactions.

Analysis of the MD trajectory can confirm the stability of the binding pose. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over the course of the simulation (e.g., 100 nanoseconds) suggests a stable binding complex. Furthermore, Root Mean Square Fluctuation (RMSF) analysis can pinpoint which parts of the protein and ligand are more flexible or rigid. This information is invaluable for understanding the dynamic nature of the binding event and can reveal conformational changes that are not apparent from static docking.

De Novo Design and Virtual Screening for Novel this compound Analogues

The this compound structure can serve as a scaffold for the de novo design of new, potentially more potent or selective analogues. nih.gov Computational tools can be used to systematically modify the core structure by adding, removing, or substituting functional groups. For example, the chlorine atom on the phenyl ring could be moved to different positions (meta or para) or replaced with other halogens (F, Br) or with methoxy (B1213986) or nitro groups to explore structure-activity relationships (SAR).

Once a virtual library of analogues is created, it can be subjected to high-throughput virtual screening. This process involves rapidly docking all the designed compounds into the binding site of the hypothesized target. The results are used to prioritize a smaller subset of compounds with the best predicted binding affinities for synthesis and experimental testing. This computational approach significantly accelerates the drug discovery process by focusing resources on the most promising candidates. acs.org The pyrrolidine scaffold itself is considered a versatile starting point for designing novel biologically active compounds. nih.gov

Future Directions and Research Opportunities

Expansion of the 3-(2-Chlorophenyl)-2,2-dimethylpyrrolidine Derivative Library for Enhanced Potency and Selectivity

A crucial avenue for future research lies in the systematic expansion and derivatization of the this compound core. The goal of such synthetic efforts is to establish a comprehensive structure-activity relationship (SAR) to guide the optimization of potency and selectivity towards specific biological targets.

One exemplary study on a closely related series of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives has demonstrated the value of this approach. mdpi.comnih.gov In this research, modifications were introduced at the N-1 position of the pyrrolidine (B122466) ring, incorporating various substituted piperazine (B1678402) moieties. This led to the identification of compounds with significant anticonvulsant and antinociceptive properties. mdpi.comnih.gov

Future work should explore a wider range of structural modifications to the this compound scaffold. This could include:

Substitution on the Phenyl Ring: Introducing different substituents at various positions on the 2-chlorophenyl ring to modulate electronic and steric properties.

Modification of the Pyrrolidine Ring: Altering the substitution pattern on the pyrrolidine ring, for instance, by replacing the 2,2-dimethyl groups with other alkyl or functional groups to probe the impact on binding affinity and metabolic stability.

Variations of the Side Chain: For derivatives with extended side chains, systematic modifications of linkers and terminal functional groups can be explored to optimize interactions with target proteins.

The following table summarizes the anticonvulsant activity of some synthesized 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivatives from a key study, illustrating the impact of structural modifications on biological activity. mdpi.comnih.gov

CompoundRMES ED₅₀ (mg/kg)6 Hz (32 mA) ED₅₀ (mg/kg)
5 2-Fluorophenyl> 10047.9
6 4-Fluorophenyl68.328.2
7 2-Chlorophenyl> 100> 100
8 4-Chlorophenyl> 10080.1
9 2-Methoxyphenyl> 100> 100
10 4-Methoxyphenyl> 10065.5
11 Pyridin-2-yl> 10072.3
12 Pyrimidin-2-yl> 100> 100

MES: Maximal Electroshock Seizure test 6 Hz: Psychomotor Seizure test Data sourced from a study on 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives. mdpi.comnih.gov

Advanced In Vitro and In Vivo Preclinical Models for Deeper Pharmacological Understanding

To gain a more profound understanding of the pharmacological profile of this compound and its analogs, future research must employ a suite of advanced preclinical models. These models are essential for elucidating mechanisms of action and predicting clinical efficacy.

Initial screening in acute in vivo models, such as the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure tests, has proven effective for identifying anticonvulsant activity in related pyrrolidine derivatives. mdpi.comnih.gov For instance, the derivative 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (compound 6) showed promising activity in the MES and 6 Hz tests. nih.gov

Further research should progress to more sophisticated and disease-relevant models. This includes:

Chronic Epilepsy Models: Utilizing models such as the kindling model to assess the potential of these compounds to prevent the development and progression of epilepsy, not just suppress acute seizures.

Neuropathic Pain Models: Given the observed antinociceptive effects in the formalin test for related compounds, exploring efficacy in models of neuropathic pain, such as the chronic constriction injury (CCI) or spared nerve injury (SNI) models, is a logical next step. mdpi.comnih.gov

In Vitro Electrophysiology: Employing patch-clamp electrophysiology on neuronal cell lines or primary neurons to directly investigate the effects of these compounds on specific ion channels, such as voltage-gated sodium and calcium channels, which have been implicated as potential targets for related analogs. nih.gov

The antinociceptive activity of promising compounds from the 3-(2-chlorophenyl)-pyrrolidine-2,5-dione series in the formalin test is presented below, highlighting the potential for dual therapeutic applications. nih.gov

CompoundDose (mg/kg)First Phase (Licking Time, s)Second Phase (Licking Time, s)
Control -105.2 ± 8.9229.4 ± 15.1
6 3085.4 ± 10.1120.5 ± 12.3
6 6060.1 ± 9.575.3 ± 10.8
19 30110.3 ± 13.6102.9 ± 14.2
19 6073.9 ± 9.359.9 ± 12.5*

*p < 0.001 vs. control group Data from a study on 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives. nih.gov

Mechanistic Investigations into Novel Biological Activities of Pyrrolidine Analogues

While initial studies on related compounds suggest a mechanism of action involving voltage-gated ion channels, the full spectrum of biological activities for the this compound series remains to be explored. nih.gov Future mechanistic studies should aim to identify and validate the molecular targets responsible for their pharmacological effects.

Research on 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivatives has indicated that the most probable mechanism of action for the most active compound involves interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. nih.gov This provides a strong starting point for investigating the 2,2-dimethylpyrrolidine (B1580570) series.

Future investigations should include:

Receptor Binding Assays: A broad panel of receptor binding assays should be conducted to identify potential off-target effects and to uncover novel biological activities. This should include a range of G-protein coupled receptors (GPCRs), ion channels, and transporters.

Enzyme Inhibition Assays: Screening against various enzymes, particularly those involved in neurotransmitter metabolism or signaling pathways, could reveal unexpected mechanisms of action.

Cell-Based Functional Assays: Utilizing cell-based assays that measure downstream signaling events, such as changes in intracellular calcium levels or cyclic AMP (cAMP) production, can provide a more integrated view of the compounds' cellular effects.

Application of Integrated Omics Approaches for Target Deconvolution

To move beyond candidate-based approaches for mechanism of action studies, the application of integrated "omics" technologies offers an unbiased and powerful strategy for target deconvolution. nih.govnih.gov These approaches can provide a global view of the molecular changes induced by a compound and help to identify its primary targets and affected pathways.

Chemoproteomics is a particularly relevant technique that utilizes chemical probes to identify the direct binding partners of a small molecule within a complex biological system. nih.govnih.gov Future research in this area could involve:

Development of Affinity Probes: Synthesizing derivatives of this compound that incorporate a reactive group and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye). These probes can be used to capture and identify binding proteins from cell lysates or living cells. nih.gov

Proteome-Wide Thermal Shift Assays (CETSA): This technique measures changes in protein thermal stability upon ligand binding and can be used to identify target engagement in a cellular context without the need for chemical modification of the compound.

Transcriptomics and Proteomics: Analyzing changes in gene and protein expression profiles in cells or tissues treated with the lead compounds can provide insights into the downstream biological pathways that are modulated.

Development of Prodrug Strategies for Optimized Pharmacokinetic Profiles of this compound

Even with high in vitro potency, the therapeutic potential of a compound can be limited by suboptimal pharmacokinetic properties, such as poor solubility, low bioavailability, or rapid metabolism. Prodrug strategies offer a viable approach to overcome these limitations. researchgate.net A prodrug is an inactive or less active derivative of a parent drug that is converted to the active form in the body.

Future research should consider the rational design of prodrugs of this compound to enhance its drug-like properties. Potential strategies include:

Ester and Amide Prodrugs: If the parent molecule contains a suitable functional group, derivatization as an ester or amide can improve lipophilicity and enhance membrane permeability.

Phosphate (B84403) Prodrugs: The introduction of a phosphate group can significantly increase aqueous solubility, which is beneficial for developing intravenous formulations.

Targeted Prodrugs: Designing prodrugs that are activated by specific enzymes or conditions present in the target tissue (e.g., the brain) can improve tissue-specific delivery and reduce systemic side effects.

The successful implementation of these future research directions will be critical in unlocking the full therapeutic potential of this compound and its analogs, potentially leading to the development of novel therapeutics for a range of disorders.

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